

A Deep Dive into the Lipophilicity of Lithium Ionophore III

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Compound of Interest

Compound Name: *Lithium ionophore III*

Cat. No.: *B15088909*

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This technical guide provides a comprehensive analysis of the lipophilicity of **Lithium Ionophore III** (also known as ETH 1810), a crucial parameter influencing its function as a selective carrier of lithium ions across biological membranes. Due to the absence of experimentally determined lipophilicity values in publicly available literature, this paper presents a computationally predicted value and outlines the established experimental protocols for its empirical determination.

Core Concepts: Lipophilicity and Ionophores

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that governs the ability of a molecule to partition between a lipidic and an aqueous phase. For an ionophore—a lipid-soluble molecule that binds to and transports ions across cell membranes—high lipophilicity is paramount for its insertion into and residence within the lipid bilayer.

Lithium Ionophore III, with the chemical name N,N-Dicyclohexyl-N',N'-diisobutyl-cis-cyclohexane-1,2-dicarboxamide, is a neutral carrier ionophore highly selective for lithium ions (Li⁺). Its ability to selectively bind and transport Li⁺ across membranes is fundamental to its application in ion-selective electrodes for measuring lithium concentrations in biological fluids and as a research tool in cell biology.

Quantitative Lipophilicity Data

While experimental logP values for **Lithium Ionophore III** are not readily available in the scientific literature, computational methods provide a reliable estimate. The lipophilicity of a compound is a key determinant of its interaction with biological membranes.

Compound	Alternate Name	Molecular Formula	Molecular Weight (g/mol)	Predicted logP
Lithium Ionophore III	ETH 1810	C ₂₈ H ₅₀ N ₂ O ₂ [1]	446.71[1]	8.12 ± 0.65

Note: The predicted logP value was calculated using advanced computational models that analyze the molecule's structure.

Experimental Protocols for Lipophilicity Determination

Should empirical data be required, the following established methods are recommended for determining the lipophilicity of **Lithium Ionophore III**.

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most widely accepted method for determining the partition coefficient.[2][3]

Methodology:

- **Preparation of Phases:** Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. These will serve as the two immiscible phases.
- **Analyte Introduction:** A precisely weighed amount of **Lithium Ionophore III** is dissolved in the n-octanol phase.
- **Partitioning:** The n-octanol phase containing the ionophore is mixed with the aqueous phase in a separatory funnel. The funnel is shaken vigorously for a predetermined period to allow

for the partitioning of the ionophore between the two phases to reach equilibrium.

- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Concentration Measurement:** The concentration of **Lithium Ionophore III** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the ionophore in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

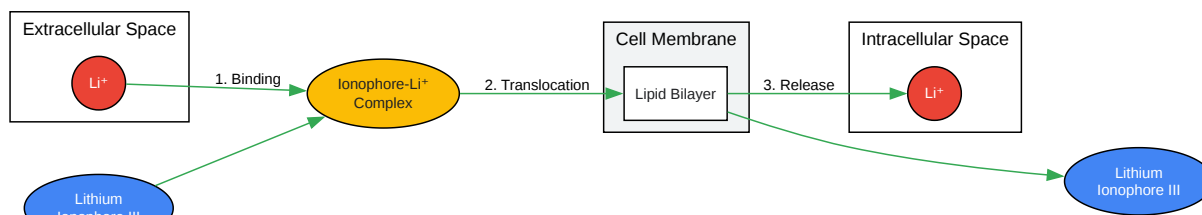
RP-HPLC offers a faster and more efficient method for estimating logP values.^[2]

Methodology:

- **Column and Mobile Phase:** A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like methanol or acetonitrile.
- **Calibration:** A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.
- **Sample Analysis:** **Lithium Ionophore III** is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
- **logP Determination:** The retention time of the ionophore is measured, and its retention factor (k) is calculated. The logP of **Lithium Ionophore III** is then determined by interpolating its log k value on the calibration curve.

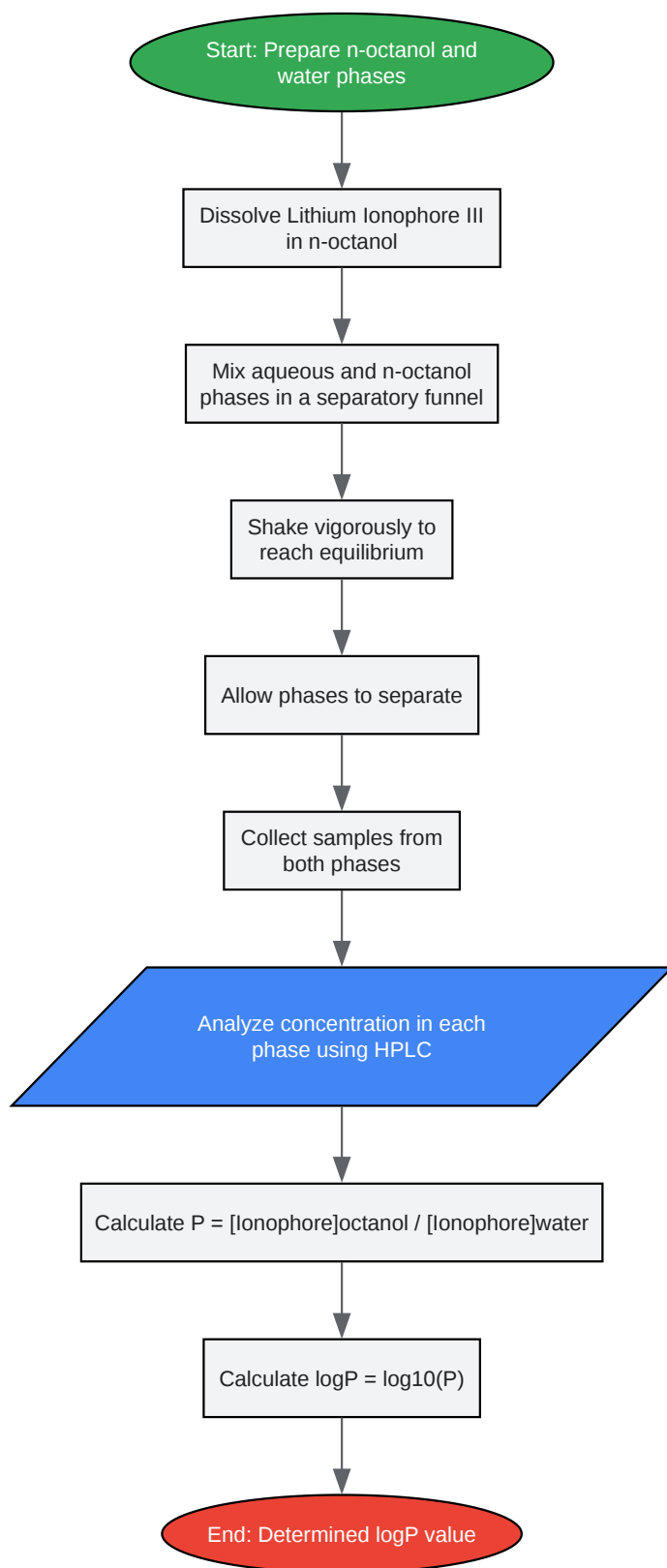
Visualizing the Mechanism and Workflow

To better understand the function of **Lithium Ionophore III** and the process of lipophilicity determination, the following diagrams are provided.



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Caption: Mechanism of **Lithium Ionophore III**-mediated transport of Li^+ across a cell membrane.



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Caption: Workflow for the Shake-Flask method of logP determination.

Conclusion

The high predicted lipophilicity of **Lithium Ionophore III** is consistent with its known function as an effective transmembrane carrier of lithium ions. While computational predictions provide a strong indication of its behavior, empirical determination via the shake-flask or RP-HPLC methods is recommended for applications requiring precise lipophilicity data. The provided protocols offer a robust framework for such experimental validation. This comprehensive guide serves as a valuable resource for researchers and professionals in understanding and characterizing this important molecule.

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